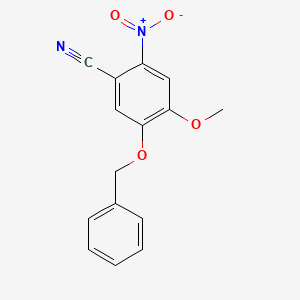

![molecular formula C13H18ClNO2 B1278351 tert-ブチル N-[2-(4-クロロフェニル)エチル]カルバメート CAS No. 167886-56-8](/img/structure/B1278351.png)

tert-ブチル N-[2-(4-クロロフェニル)エチル]カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

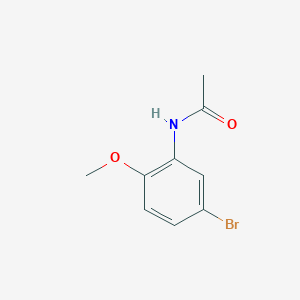

説明

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, also known as TBEC, is an organic compound that has been used in many scientific and industrial applications. It is a colorless, odorless, and non-toxic compound that has a wide range of uses, from synthesizing organic compounds to being used as a reagent in chemical reactions. TBEC is also used in the synthesis of pharmaceuticals and other compounds.

科学的研究の応用

抗生物質の合成

tert-ブチル N-[2-(4-クロロフェニル)エチル]カルバメート: は、第5世代セファロスポリン系抗生物質であるセフトロザンの合成における重要な中間体です . セフトロザンは、緑膿菌や多剤耐性菌を含む、グラム陽性菌とグラム陰性菌の両方に強い活性を示します . この化合物は、アミノ化、還元、エステル化、縮合など、いくつかのステップを含む合成プロセスにおいて重要な役割を果たし、全体的な収率は59.5%に達します .

抗菌剤

この化合物のアナログは、その抗菌活性について研究されています。 たとえば、o-フェニレンジアミン-tert-ブチル-N-1,2,3-トリアゾールカルバメートアナログは、黄色ブドウ球菌や大腸菌などのさまざまな細菌株、およびカンジダ・アルビカンスなどの真菌に対して有効であることが示されています . これらの研究は、tert-ブチル N-[2-(4-クロロフェニル)エチル]カルバメート誘導体が抗菌剤として有望であることを示しています。

パラジウム触媒合成

この化合物は、パラジウム触媒合成プロセスでN-Boc保護アニリンを生成するために使用されています . これらのアニリンは、より複雑な分子の合成における中間体として機能するため、製薬業界でさまざまな薬剤の開発に役立ちます。

四置換ピロールの合成

tert-ブチル N-[2-(4-クロロフェニル)エチル]カルバメート: は、C-3位にエステル基またはケトン基で官能化された四置換ピロールの合成に使用されています . これらのピロールは、潜在的な薬理学的特性のため、医薬品化学において重要です。

新規化合物の前駆体

この化合物は、選択的な誘導体の前駆体として役立ち、ピペリジン環系を補完する化学空間を探求する新規化合物を提供します. これは、新しい治療薬の開発のために新しい足場が常に求められている創薬において特に関連しています。

将来の方向性

作用機序

Target of Action

Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .

Mode of Action

Carbamates, including Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the postsynaptic neuron .

Biochemical Pathways

Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .

Pharmacokinetics

Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .

生化学分析

Biochemical Properties

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may inhibit enzymes that are crucial for cellular metabolism, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can impact cell signaling pathways by binding to receptors or other signaling molecules, thereby modulating their activity .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating them, which in turn affects various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Additionally, high doses of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for cellular metabolism . This compound can affect metabolic flux by inhibiting or activating enzymes involved in key biochemical reactions. For example, it may inhibit enzymes that are responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell .

Transport and Distribution

The transport and distribution of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate within cells and tissues are important factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins, which can affect its localization and accumulation within the cell . Additionally, the distribution of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate within tissues can vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can affect its activity and function within the cell . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to other organelles, such as the nucleus or endoplasmic reticulum, can affect its interactions with biomolecules and its overall activity within the cell .

特性

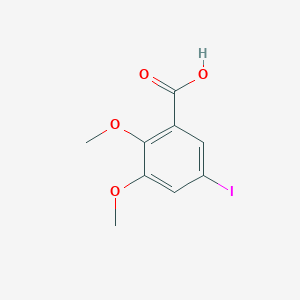

IUPAC Name |

tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJONERMNYANKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441818 |

Source

|

| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167886-56-8 |

Source

|

| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)